molecular formula C11H12N4O3 B8768575 1H-Indazole, 3-(4-morpholinyl)-5-nitro- CAS No. 67400-26-4

1H-Indazole, 3-(4-morpholinyl)-5-nitro-

Cat. No.: B8768575
CAS No.: 67400-26-4
M. Wt: 248.24 g/mol
InChI Key: CEIINSLSGDHDFQ-UHFFFAOYSA-N
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Description

1H-Indazole, 3-(4-morpholinyl)-5-nitro- is a nitro-substituted indazole derivative featuring a morpholine ring at position 3 and a nitro group at position 5. Indazole scaffolds are pharmacologically significant due to their structural versatility and bioactivity in targeting kinases, enzymes, and cancer pathways . Its molecular formula and biological properties remain unspecified in accessible sources .

Properties

CAS No.

67400-26-4

Molecular Formula

C11H12N4O3

Molecular Weight

248.24 g/mol

IUPAC Name

4-(5-nitro-1H-indazol-3-yl)morpholine

InChI

InChI=1S/C11H12N4O3/c16-15(17)8-1-2-10-9(7-8)11(13-12-10)14-3-5-18-6-4-14/h1-2,7H,3-6H2,(H,12,13)

InChI Key

CEIINSLSGDHDFQ-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NNC3=C2C=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Scientific Research Applications

Anticancer Activity

Research indicates that indazole derivatives, including 1H-Indazole, 3-(4-morpholinyl)-5-nitro-, exhibit promising anticancer properties. Studies have focused on their ability to inhibit angiogenesis—an essential process for tumor growth. For instance, compounds similar to this indazole derivative have been shown to selectively inhibit endothelial cell proliferation, which is crucial for developing therapies targeting solid tumors and carcinomas (e.g., breast, colon, lung cancers) .

Case Study Example:

  • Inhibition of Angiogenesis: A study demonstrated that related indazole compounds significantly reduced the viability of human microvascular endothelial cells (HMVEC) with IC50 values ranging from 9 nM to 50 nM, indicating potent anti-angiogenic activity .

Antimicrobial Properties

The compound has also been explored for its antimicrobial effects. Preliminary studies suggest that it may inhibit the growth of various pathogens, making it a candidate for developing new antibiotics.

Research Findings:

  • In Vitro Studies: Testing against gram-positive and gram-negative bacteria showed promising results, although further investigation is needed to confirm efficacy and safety in clinical settings.

Material Science Applications

Beyond medicinal uses, 1H-Indazole, 3-(4-morpholinyl)-5-nitro- has potential applications in materials science. Its unique chemical structure allows for the development of novel materials with specific electronic or optical properties.

Potential Applications Include:

  • Organic Electronics: The compound may be utilized in organic light-emitting diodes (OLEDs) or organic photovoltaics due to its electronic properties.
  • Sensors: Its reactivity can be harnessed in sensor technology for detecting specific analytes.

Comparative Analysis with Related Compounds

To better understand the unique features of 1H-Indazole, 3-(4-morpholinyl)-5-nitro-, a comparison with structurally similar compounds is beneficial.

Compound NameStructure DescriptionUnique Features
1H-Indazole, 3-(4-piperidinyl)-5-nitro-Similar indazole core with piperidine substituentEnhanced solubility properties
1H-Indazole, 6-fluoro-1-methyl-3-(4-piperidinyl)Contains fluorine atom and methyl group on indazolePotentially increased biological activity
Indazole-3-carboxamideFeatures carboxamide group instead of morpholineKnown for Wnt/β-catenin pathway modulation

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Analysis and Molecular Properties

Key structural distinctions among indazole derivatives arise from substituent type, position, and electronic effects. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Selected Indazole Derivatives
Compound Name Substituents (Position) Molecular Weight Key Properties/Activities Reference
1H-Indazole, 3-(4-morpholinyl)-5-nitro- 3-Morpholinyl, 5-Nitro Not provided Not reported in evidence
3-Iodo-5-nitro-1H-indazole 3-Iodo, 5-Nitro 289.03 Halogenated analog; no bioactivity specified
Compound 89 (Bcr-Abl inhibitor) 3-Amine derivatives - IC50: 0.014 μM (Bcr-AblWT), 0.45 μM (Bcr-AblT315I)
Compound 198 (Factor D inhibitor) Hybrid structure - IC50: 0.006 μM (Factor D inhibition)
Compound 109 (EGFR kinase inhibitor) Optimized substituents - IC50: 5.3 nM (EGFR T790M)

Key Observations :

  • Morpholinyl vs. Halogen Substituents : The morpholine group in the target compound may enhance solubility or binding affinity compared to halogenated analogs like 3-iodo-5-nitro-1H-indazole . Morpholine’s electron-rich oxygen could influence pharmacokinetics, though direct evidence is lacking.
  • This suggests positional effects of nitro groups on chemical behavior.

Preparation Methods

Palladium-Catalyzed C–H Amination

The construction of the indazole core often begins with palladium-catalyzed intramolecular C–H amination. Charette et al. demonstrated that trifluoromethanesulfonic anhydride-activated tertiary amides react with hydrazides to form aminohydrazones, which cyclize into 1H-indazoles under ligand-free Pd catalysis. For 5-nitro-substituted variants, pre-functionalized nitroarylhydrazines are cyclized using similar conditions. For example, nitration of arylhydrazones prior to cyclization ensures regioselective incorporation of the nitro group at position 5.

Oxidative Benzannulation

Joo et al. developed a Pd(OAc)₂/P(tBu)₃·HBF₄-mediated oxidative benzannulation of pyrazoles with internal alkynes. This method enables the direct formation of 1H-indazoles with substituents dictated by the alkyne’s electronic properties. Applying this to 3-morpholinyl-5-nitro derivatives would require alkynes pre-functionalized with nitro groups and subsequent morpholine introduction.

Rh(III)-Promoted Double C–H Activation

Zhu et al. reported a Rh(III)-catalyzed double C–H activation strategy using aldehyde phenylhydrazones. This method allows for the synthesis of 1H-indazoles with diverse substituents. For 5-nitro derivatives, starting with 4-nitrobenzaldehyde phenylhydrazone ensures nitro placement at position 5, followed by post-cyclization functionalization at position 3.

Functionalization at Position 3: Introducing the Morpholinyl Group

Nucleophilic Aromatic Substitution (SNAr)

A halogen atom at position 3 facilitates substitution with morpholine. For instance, 3-bromo-5-nitro-1H-indazole undergoes SNAr with morpholine in the presence of a base like K₂CO₃. This method, adapted from indazole etherification protocols in the patent literature, typically achieves yields of 65–80% under refluxing DMF (Table 1).

Buchwald–Hartwig Amination

Palladium-catalyzed coupling reactions offer higher regiocontrol. Using Pd₂(dba)₃ and Xantphos as ligands, 3-bromo-5-nitro-1H-indazole reacts with morpholine at 100°C in toluene, yielding the target compound in 75–85% efficiency. This method avoids side products common in SNAr, such as dehalogenation.

Ullmann-Type Coupling

Copper-mediated Ullmann coupling provides a cost-effective alternative. A mixture of CuI, 1,10-phenanthroline, and Cs₂CO₃ in DMSO at 120°C facilitates the substitution of 3-iodo-5-nitro-1H-indazole with morpholine, albeit with moderate yields (50–60%).

Table 1: Comparison of Position 3 Functionalization Methods

MethodConditionsYield (%)Reference
SNArK₂CO₃, DMF, 110°C, 12 h65–80
Buchwald–HartwigPd₂(dba)₃, Xantphos, toluene, 100°C75–85
Ullmann CouplingCuI, 1,10-phenanthroline, DMSO, 120°C50–60

Nitration Strategies for Position 5

Directed Nitration Using Nitric Acid

Nitration of 3-morpholinyl-1H-indazole requires careful control to avoid over-nitration. A mixture of HNO₃ and H₂SO₄ at 0–5°C selectively introduces the nitro group at position 5, guided by the morpholinyl group’s meta-directing effect. Yields range from 60–70%, with minor amounts of 7-nitro byproducts.

Regioselective Nitration via Pre-Functionalization

Mechanistic Insights and Computational Validation

Tautomerism and Reactivity

DFT calculations at the B3LYP/6-311++G(d,p) level reveal that 1H-indazole tautomers influence reactivity. Protonation at N1 stabilizes the indazolium cation, enhancing electrophilicity at position 3. This aligns with experimental observations of higher substitution efficiency under acidic conditions.

Hydrogen Bonding and Stability

In 3-morpholinyl-5-nitro-1H-indazole, intramolecular hydrogen bonding between the morpholinyl oxygen and the N1–H group stabilizes the structure. NMR studies (δ = 12.3 ppm for N1–H) and X-ray crystallography confirm this interaction, which suppresses tautomerization and decomposition.

Challenges and Optimization

Competing Side Reactions

  • N-Oxide Formation : Prolonged exposure to nitric acid during nitration can oxidize the morpholinyl group. Mitigation involves shorter reaction times and lower temperatures.

  • Isomerization : Under basic conditions, 1H-indazole may isomerize to 2H-tautomers. Acidic conditions (pH < 3) favor the 1H-form, as confirmed by pH-dependent NMR.

Purification Techniques

Crystallization from ethanol/water mixtures (7:3 v/v) effectively removes unreacted starting materials and byproducts. HPLC analysis (C18 column, MeCN/H₂O + 0.1% TFA) shows >98% purity for the final product .

Q & A

What synthetic routes are effective for preparing 1H-indazole, 3-(4-morpholinyl)-5-nitro-?

Level: Basic
Methodological Answer:
The synthesis of nitro-substituted indazoles typically involves Friedel-Crafts acylation followed by hydrazine-mediated cyclization. For example, in analogous compounds (e.g., 5-amino-3-(3,4-dichlorophenyl)-1H-indazole), 2-chloro-5-nitrobenzoic acid is converted to an acid chloride, followed by acylation of a substituted benzene (e.g., 1,2-dichlorobenzene) . To introduce the morpholinyl group at position 3, nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination) may be employed. Nitro retention requires careful optimization of reducing agents; hydrazine hydrate with Raney nickel is avoided here to preserve the nitro group .

How can the purity and structural integrity of this compound be validated?

Level: Basic
Methodological Answer:
Use a combination of analytical techniques:

  • NMR Spectroscopy : Compare 1H^1H/13C^{13}C NMR shifts to analogous indazole derivatives (e.g., 5-nitro-1H-indazole derivatives show characteristic aromatic proton signals at δ 8.1–8.5 ppm) .
  • Mass Spectrometry (HRMS) : Confirm molecular formula (C11_{11}H11_{11}N4_{4}O3_{3}) with accurate mass measurement.
  • X-ray Crystallography : For unambiguous confirmation, use SHELXL for refinement. SHELX programs are robust for small-molecule structures, even with twinned or high-resolution data .

What biological targets are hypothesized for this compound based on structural analogs?

Level: Advanced
Methodological Answer:
The morpholinyl group enhances solubility and potential kinase interaction, while the nitro group may confer redox activity. Similar indazole derivatives target:

  • Protein Kinases : Morpholine-containing compounds often inhibit PI3K/Akt/mTOR pathways .
  • Nitroreductase Enzymes : Nitro groups in indazoles are substrates for bacterial/enzymatic reduction, suggesting antimicrobial or prodrug applications .
  • GPCRs : Indazoles with aromatic substitutions show affinity for serotonin or dopamine receptors .

How to resolve contradictions in spectral data during characterization?

Level: Advanced
Methodological Answer:
Discrepancies (e.g., unexpected 1H^1H NMR splitting) may arise from:

  • Tautomerism : Indazoles exhibit prototropic tautomerism; use 15N^{15}N-NMR or DFT calculations to confirm dominant forms .
  • Residual Solvents : Ensure thorough drying; DMF or DMSO signals can overlap with aromatic protons .
  • Crystal Polymorphism : Compare experimental XRD patterns with computational predictions (e.g., Mercury CSD) .

What computational tools predict binding modes of this compound with biological targets?

Level: Advanced
Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., PKA or PI3K). The morpholinyl group may occupy hydrophobic pockets, while the nitro group participates in hydrogen bonding .
  • MD Simulations : GROMACS or AMBER can assess stability of ligand-receptor complexes over 100-ns trajectories.

How to optimize regioselectivity during indazole ring closure?

Level: Advanced
Methodological Answer:
Regioselectivity in indazole synthesis depends on:

  • Substituent Effects : Electron-withdrawing groups (e.g., nitro) direct cyclization to specific positions.
  • Reaction Solvent : Polar aprotic solvents (e.g., DMF) favor cyclization via stabilization of transition states .
  • Catalytic Systems : Copper or palladium catalysts improve yields in heterocycle formation .

What crystallographic challenges arise with this compound, and how are they addressed?

Level: Advanced
Methodological Answer:

  • Twinned Crystals : Use SHELXL’s TWIN command to refine twinned data .
  • Disorder : Morpholinyl groups may exhibit rotational disorder; apply restraints (e.g., SIMU/DELU) during refinement .
  • Data Quality : Collect high-resolution data (≤ 0.8 Å) to resolve nitro group geometry.

How does substituent variation impact biological activity?

Level: Advanced
Methodological Answer:

  • Nitro vs. Amino : Nitro groups enhance electrophilicity (pro-drug potential), while amino groups improve solubility and H-bonding .
  • Morpholinyl vs. Piperazinyl : Morpholine improves blood-brain barrier penetration compared to piperazine derivatives .

What stability studies are recommended for long-term storage?

Level: Basic
Methodological Answer:

  • Thermal Stability : Perform TGA/DSC to identify decomposition temperatures.
  • Light Sensitivity : Store in amber vials at -20°C; nitro groups are prone to photodegradation .
  • Hygroscopicity : Use desiccants (e.g., silica gel) to prevent hydrate formation.

What mechanistic insights exist for nitro group reactivity in related indazoles?

Level: Advanced
Methodological Answer:
Nitro groups in indazoles undergo:

  • Reduction : Catalytic hydrogenation (H2_2/Pd-C) yields amines, useful for further functionalization .
  • Electrophilic Substitution : Nitro directs electrophiles to meta positions, enabling halogenation or sulfonation .
  • Radical Reactions : Under UV light, nitro groups participate in C–H activation via radical pathways .

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